molecular formula C28H22Br2N2O4 B11551447 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate

Cat. No.: B11551447
M. Wt: 610.3 g/mol
InChI Key: NOXUJOOYIZEUKZ-KBVAKVRCSA-N
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Description

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound with a molecular formula of C27H20Br2N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-bromo-1-naphthylacetic acid: This is achieved through the bromination of naphthalene followed by acetic acid substitution.

    Acetylation: The 4-bromo-1-naphthylacetic acid is then acetylated to form 4-bromo-1-naphthylacetyl chloride.

    Amidation: The acetyl chloride is reacted with an amine to form the corresponding amide.

    Condensation: The amide is then condensed with 4-bromobenzoic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-naphthaleneboronic acid
  • 4-Bromophenylboronic acid
  • 4-Chlorophenylboronic acid

Uniqueness

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research fields.

Properties

Molecular Formula

C28H22Br2N2O4

Molecular Weight

610.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C28H22Br2N2O4/c1-2-35-26-15-18(7-14-25(26)36-28(34)19-8-11-21(29)12-9-19)17-31-32-27(33)16-20-10-13-24(30)23-6-4-3-5-22(20)23/h3-15,17H,2,16H2,1H3,(H,32,33)/b31-17+

InChI Key

NOXUJOOYIZEUKZ-KBVAKVRCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br)OC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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